5-(furan-2-ylcarbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
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Overview
Description
5-(2-FURYLCARBONYL)-4-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE is a heterocyclic compound that features a furan ring and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYLCARBONYL)-4-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE typically involves the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds . The reaction conditions often include the use of a base and a solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-FURYLCARBONYL)-4-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
5-(2-FURYLCARBONYL)-4-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-FURYLCARBONYL)-4-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)-1,4-dihydronicotinonitriles: These compounds also contain a furan ring and have been studied for their analgesic activity.
5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid: Another furan-containing compound with potential biological activities.
Uniqueness
5-(2-FURYLCARBONYL)-4-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE is unique due to its specific combination of a furan ring and a dihydropyrimidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H12N2O3 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
5-(furan-2-carbonyl)-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C15H12N2O3/c18-14(12-7-4-8-20-12)11-9-16-15(19)17-13(11)10-5-2-1-3-6-10/h1-9,13H,(H2,16,17,19) |
InChI Key |
AIJMKCVRQQHVDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CNC(=O)N2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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